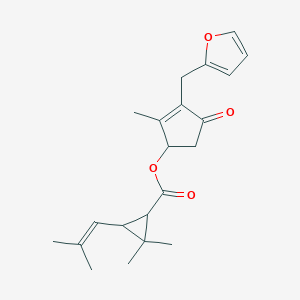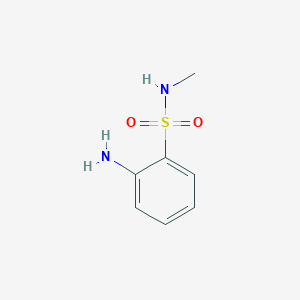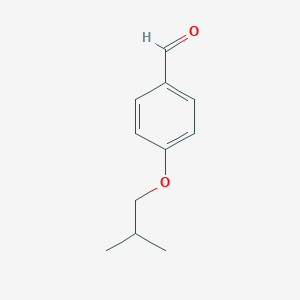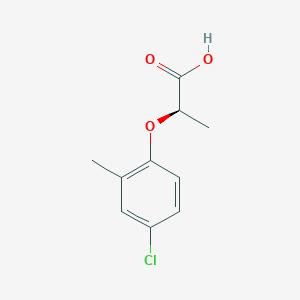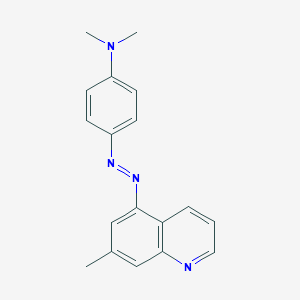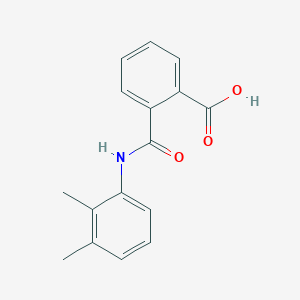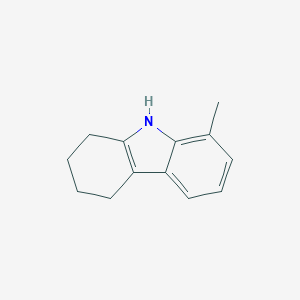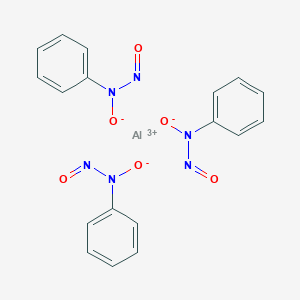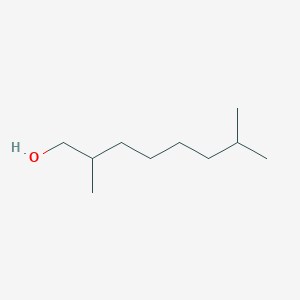
2,7-Dimethyl-1-octanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dimethyl-1-octanol, also known as DMDO, is an organic compound with a molecular formula of C10H22O. This compound is a colorless liquid with a characteristic odor and is used in various scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of 2,7-Dimethyl-1-octanol is not fully understood. However, it is believed that it acts as an insect pheromone mimic, binding to specific receptors in the insect's antennae. This binding triggers a physiological response in the insect, altering its behavior.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2,7-Dimethyl-1-octanol are primarily observed in insects. When exposed to this compound, insects exhibit altered behavior, such as increased attraction or repulsion. This effect is due to the compound's ability to mimic insect pheromones and bind to specific receptors in the insect's antennae.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,7-Dimethyl-1-octanol in lab experiments include its high yield synthesis method, its ability to mimic insect pheromones, and its potential use in the synthesis of chiral compounds. However, the limitations of using this compound include its limited use in research outside of insect behavior studies and its potential toxicity in high concentrations.
Direcciones Futuras
For the use of 2,7-Dimethyl-1-octanol in scientific research include further studies on its mechanism of action and potential use in the synthesis of chiral compounds. Additionally, research on the potential use of this compound as a natural insect repellent or attractant may also be explored.
Métodos De Síntesis
The synthesis of 2,7-Dimethyl-1-octanol is typically achieved through the reaction of 2,7-octadiene with hydrogen peroxide and acetic acid. This reaction results in the formation of 2,7-Dimethyl-1-octanol as the main product. This synthesis method is preferred due to its high yield and efficiency.
Aplicaciones Científicas De Investigación
2,7-Dimethyl-1-octanol has been used in various scientific research applications, including the study of insect behavior, as a pheromone mimic. It has also been used as a reagent in organic synthesis, particularly in the synthesis of chiral compounds. Additionally, it has been used as a solvent in the production of flavors and fragrances.
Propiedades
Número CAS |
15250-22-3 |
|---|---|
Nombre del producto |
2,7-Dimethyl-1-octanol |
Fórmula molecular |
C10H22O |
Peso molecular |
158.28 g/mol |
Nombre IUPAC |
2,7-dimethyloctan-1-ol |
InChI |
InChI=1S/C10H22O/c1-9(2)6-4-5-7-10(3)8-11/h9-11H,4-8H2,1-3H3 |
Clave InChI |
FNLOIWOIWFHQSI-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCC(C)CO |
SMILES canónico |
CC(C)CCCCC(C)CO |
Sinónimos |
2,7-Dimethyl-1-octanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



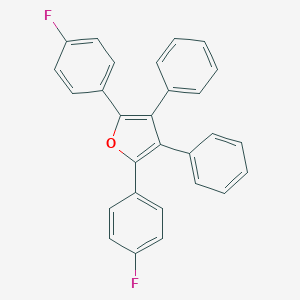
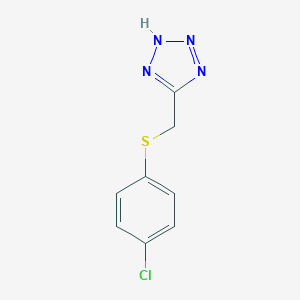
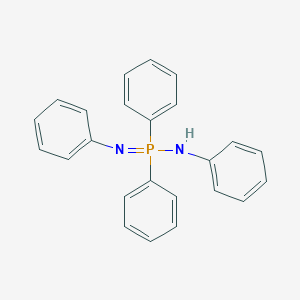
![Benzoic acid, 4-[(trimethylsilyl)amino]-, trimethylsilyl ester](/img/structure/B95663.png)
![1-Naphthalenesulfonic acid, 5-hydroxy-6-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt](/img/structure/B95664.png)
